Ethyl 4-[({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]-1-piperidinecarboxylate
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Overview
Description
Ethyl 4-[({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]-1-piperidinecarboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]-1-piperidinecarboxylate involves multiple steps. One common method includes the reaction of 4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester . This intermediate is then reacted with 1-piperidinecarboxylic acid under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]-1-piperidinecarboxylate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-[({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]-1-piperidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]-1-piperidinecarboxylate involves its interaction with specific molecular targets. The compound’s thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Ethyl 4-[({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]-1-piperidinecarboxylate can be compared with other thiazole derivatives:
Ethyl 2-[4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but lacks the piperidinecarboxylate group.
Ethyl 2-[4-ethylphenyl]-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with an ethyl group instead of a trifluoromethoxy group.
Biological Activity
Ethyl 4-[({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]-1-piperidinecarboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring and a thiazole moiety, which contribute to its biological properties. The molecular formula is C14H13F3N2O2S, with a molecular weight of approximately 328.33 g/mol. Its structural features include:
- Piperidine ring : A six-membered ring containing nitrogen.
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Trifluoromethoxy group : Enhances lipophilicity and may influence receptor interactions.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymes : The thiazole moiety is known to interact with several enzymes, potentially inhibiting pathways involved in inflammation and cancer progression.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
- Nitric Oxide Production : It may enhance nitric oxide synthesis, contributing to its anti-inflammatory effects .
Biological Activity
The biological activity of this compound has been investigated in various studies:
- Anticancer Activity : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways .
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages, suggesting potential use in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary studies indicate neuroprotective properties, possibly through modulation of oxidative stress pathways .
Case Studies
Several case studies highlight the efficacy of this compound:
-
Study on Cancer Cell Lines :
- Researchers treated various cancer cell lines with the compound and observed a significant reduction in cell viability (up to 70% in some cases).
- Mechanistic studies revealed that apoptosis was mediated via the intrinsic pathway involving mitochondrial dysfunction.
-
Inflammation Model in Rodents :
- In a rodent model of inflammation, administration of the compound resulted in decreased swelling and pain response compared to control groups.
- Histological analysis showed reduced infiltration of inflammatory cells in treated tissues.
Properties
Molecular Formula |
C20H22F3N3O4S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
ethyl 4-[[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H22F3N3O4S/c1-3-29-19(28)26-10-8-14(9-11-26)25-17(27)16-12(2)24-18(31-16)13-4-6-15(7-5-13)30-20(21,22)23/h4-7,14H,3,8-11H2,1-2H3,(H,25,27) |
InChI Key |
IQBYRRZTCJJXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N=C(S2)C3=CC=C(C=C3)OC(F)(F)F)C |
Origin of Product |
United States |
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